Isomer-Specific Bioavailability: alpha-Acetyldigoxin Versus beta-Acetyldigoxin
In a clinical study directly comparing both isomers, alpha-acetyldigoxin demonstrated lower oral bioavailability than beta-acetyldigoxin, even when the alpha-acetylated derivative was incorporated in an aerosil (SiO₂) matrix formulation [1]. The study further established that beta-acetyldigoxin undergoes isomerization to alpha-acetyldigoxin in alkaline solutions, a conversion that reduces the bioavailability of fixed-dose preparations containing beta-acetyldigoxin [1].
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | Lower (quantitative value not specified in primary source) |
| Comparator Or Baseline | beta-Acetyldigoxin (higher) |
| Quantified Difference | Statistically lower (exact percentage difference not reported in primary source) |
| Conditions | Healthy human subjects, single oral dose and maintenance therapy, tablet formulation |
Why This Matters
Procurement decisions for isomer-specific studies must account for this bioavailability differential, as alpha-acetyldigoxin cannot be substituted for beta-acetyldigoxin in dose-equivalence protocols without recalibrating exposure parameters.
- [1] Rietbrock N, Vöhringer HF, Kuhlmann J, Maertin K. Isomerisation and bioavailability of beta- and alpha-acetyldigoxin. Klin Wochenschr. 1977;55(13):641-6. PMID: 895002. View Source
